molecular formula C8H12O4 B2752547 trans-1,2-Dimethylcyclobutane-1,2-dicarboxylic acid CAS No. 23472-39-1

trans-1,2-Dimethylcyclobutane-1,2-dicarboxylic acid

Cat. No.: B2752547
CAS No.: 23472-39-1
M. Wt: 172.18 g/mol
InChI Key: UAVBJCGFDYWJAG-HTQZYQBOSA-N
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Description

Trans-1,2-Dimethylcyclobutane-1,2-dicarboxylic acid is a type of dicarboxylic acid . It is a compound with two carboxyl groups. The interaction of the carboxyl groups in the fragmentation of the molecular ions of cis-cyclobutane-1,2-dicarboxylic acid helps to distinguish it from trans-cyclobutane-1,2-dicarboxylic acid .

Scientific Research Applications

Stereoselective Synthesis and Structural Studies

The derivatives of cyclobutane carboxylic acids, including trans-1,2-Dimethylcyclobutane-1,2-dicarboxylic acid, have been utilized in the stereoselective synthesis of amino acids and peptides. For instance, Izquierdo et al. (2005) demonstrated the enantiodivergent synthesis of several derivatives of 2-aminocyclobutane-1-carboxylic acid. These compounds have shown potential in promoting highly rigid structures in beta-peptides, offering insights into their conformational behavior and structural characteristics through NMR studies and DFT calculations (Izquierdo et al., 2005).

Conformational Preferences in Oligomers

Fernandes et al. (2010) explored the hexamer and octamer of trans-2-aminocyclobutane carboxylic acid, revealing a marked preference for these oligomers to fold into a well-defined 12-helical conformation. This study underscores the unique structural capabilities of cyclobutane derivatives in forming stable, helical structures in both solution and solid states (Fernandes et al., 2010).

Solid-State Photochemistry

Lahav and Schmidt (1967) investigated the solid-state photochemistry of muconic acid derivatives, including trans,trans-muconic acid. Their research provides valuable insights into the photoreactivity of cyclobutane-containing compounds, demonstrating the formation of vinyl-substituted cyclobutanes under specific conditions. This study highlights the relevance of cyclobutane derivatives in understanding the fundamental aspects of photochemical reactions (Lahav & Schmidt, 1967).

Unexpected Cycloadduct Formation

The reactivity of cyclobutane derivatives in synthetic chemistry was further illustrated by Mlostoń et al. (2002), who reported the unexpected formation of dimethylthioketene cycloadducts in reactions involving cyclobutanethione derivatives. This study showcases the versatility and unpredictability of cyclobutane derivatives in synthetic reactions, offering new pathways for generating complex molecules (Mlostoń et al., 2002).

Furfural-Derived Diacid for Sustainable Materials

Wang et al. (2018) synthesized a cis-3,4-di(furan-2-yl)cyclobutane-1,2-dicarboxylic acid (CBDA-2) from trans-3-(2-furyl)acrylic acid, a furfural-derived compound. This diacid, prepared through a solid-state [2 + 2] photocycloaddition, demonstrates the potential of cyclobutane derivatives in the synthesis of green materials. The resulting polymer from this diacid and glycerol exhibited good stability, showcasing the role of cyclobutane derivatives in developing sustainable materials (Wang et al., 2018).

Safety and Hazards

The safety data sheet for trans-Cyclobutane-1,2-dicarboxylic acid indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust, mist, spray, and to use only outdoors or in a well-ventilated area .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of trans-1,2-Dimethylcyclobutane-1,2-dicarboxylic acid can be achieved through a multi-step process involving the conversion of readily available starting materials into the desired product.", "Starting Materials": [ "2-methyl-1,3-butadiene", "maleic anhydride", "methyl lithium", "diethyl ether", "sodium hydroxide", "hydrochloric acid", "sodium chloride", "sodium sulfate", "magnesium sulfate", "ethyl acetate", "water" ], "Reaction": [ "Step 1: The reaction begins with the addition of 2-methyl-1,3-butadiene to maleic anhydride in the presence of a catalytic amount of methyl lithium in diethyl ether. This results in the formation of the Diels-Alder adduct.", "Step 2: The Diels-Alder adduct is then hydrolyzed with sodium hydroxide to yield the corresponding diacid.", "Step 3: The diacid is then converted to the corresponding diacid chloride using thionyl chloride.", "Step 4: The diacid chloride is then reacted with magnesium in the presence of ethyl acetate to yield the corresponding Grignard reagent.", "Step 5: The Grignard reagent is then quenched with water and acidified with hydrochloric acid to yield the desired product, trans-1,2-Dimethylcyclobutane-1,2-dicarboxylic acid.", "Step 6: The product is then purified by recrystallization from a suitable solvent such as ethyl acetate, and dried over sodium sulfate or magnesium sulfate." ] }

CAS No.

23472-39-1

Molecular Formula

C8H12O4

Molecular Weight

172.18 g/mol

IUPAC Name

(1S,2S)-1,2-dimethylcyclobutane-1,2-dicarboxylic acid

InChI

InChI=1S/C8H12O4/c1-7(5(9)10)3-4-8(7,2)6(11)12/h3-4H2,1-2H3,(H,9,10)(H,11,12)/t7-,8-/m1/s1

InChI Key

UAVBJCGFDYWJAG-HTQZYQBOSA-N

Isomeric SMILES

C[C@@]1(CC[C@]1(C)C(=O)O)C(=O)O

SMILES

CC1(CCC1(C)C(=O)O)C(=O)O

Canonical SMILES

CC1(CCC1(C)C(=O)O)C(=O)O

solubility

not available

Origin of Product

United States

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